molecular formula C15H15Cl2N3O B2362441 6-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-carboxamide hydrochloride CAS No. 1587538-48-4

6-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-carboxamide hydrochloride

Cat. No.: B2362441
CAS No.: 1587538-48-4
M. Wt: 324.21
InChI Key: FNAKCEXTSGLLIS-UHFFFAOYSA-N
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Description

“6-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-carboxamide hydrochloride” is a complex chemical compound . It is related to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . These compounds exhibit significant inhibitory potency, which may offer insights into the development of novel therapeutic agents targeting catecholaminergic systems.


Synthesis Analysis

The synthesis of such compounds often involves cyclization reactions . For example, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is CHClN . Its average mass is 167.635 Da and its monoisotopic mass is 167.050171 Da . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the molecular structure of such compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be analyzed by studying properties such as its melting point, boiling point, solubility in different solvents, and its acidity or basicity (pKa).

Mechanism of Action

Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines. Additionally, studies suggest that 2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide might possess kinase inhibitory activity.

Safety and Hazards

Safety and hazard analysis involves understanding the compound’s toxicity, flammability, and environmental impact. The compound has a GHS07 signal word of “Warning” and a hazard statement of H302 .

Properties

IUPAC Name

6-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O.ClH/c16-14-4-2-11(9-18-14)15(20)19-13-3-1-10-5-6-17-8-12(10)7-13;/h1-4,7,9,17H,5-6,8H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKCEXTSGLLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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